Ftalato de di-n-butilo-d4

Descripción general

Descripción

Di-n-butyl phthalate (DBP) is a widely used plasticizer found in various consumer products, including personal care items and plastics. It has been the subject of numerous studies due to its potential as an endocrine disruptor and its negative impact on both human health and the environment. DBP has been associated with reproductive toxicity in rodents and is known to affect the development of the male reproductive system when exposure occurs in utero . Additionally, DBP has been detected in environmental samples, such as water basins, and is known to disrupt the development of the reproductive system in fish .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of DBP, they do provide insights into its environmental presence and the challenges it poses. DBP is synthesized industrially and is not naturally occurring; its widespread use has led to environmental contamination. Biodegradation by various bacterial strains, such as Rhodococcus sp. L4, Sphingobium yanoikuyae strain P4, Gordonia sp. strain QH-11, Bacillus subtilis, and Rhodovulum sp., has been studied as a means to mitigate its impact .

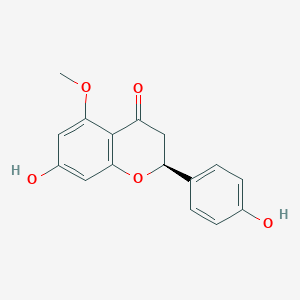

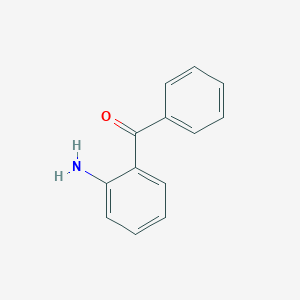

Molecular Structure Analysis

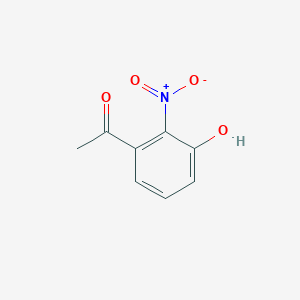

The molecular structure of DBP is not explicitly detailed in the provided papers, but it is known to be a phthalate ester with two butyl groups attached to a phthalate core. The structure of DBP allows it to interact with biological systems, including the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which can lead to the induction of steroid-metabolizing enzymes . The carboxylesterase enzyme involved in the biodegradation of DBP by Sphingobium yanoikuyae strain P4 has been analyzed, revealing conserved motifs characteristic of esterases and suggesting a serine hydrolase superfamily membership .

Chemical Reactions Analysis

DBP undergoes biodegradation through various pathways facilitated by different bacterial strains. The degradation process often results in the formation of mono-butyl phthalate (MBP) and phthalic acid (PA) as intermediate products . The biodegradation kinetics and the influence of environmental factors such as temperature, pH, and additional carbon sources on the degradation rate have been studied . The expression of genes responsible for the degradation of DBP, such as the phthalate dioxygenase gene, has been observed to increase in the presence of DBP and PA .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBP, such as its solubility, persistence in the environment, and potential for bioaccumulation, contribute to its status as a pollutant of concern. DBP's ability to act as an endocrine disruptor is linked to its chemical structure, which allows it to interfere with hormone signaling pathways . The studies have also investigated the effects of DBP on the cytoskeleton of fetal rat Sertoli cells, indicating that DBP can cause cellular and morphological changes . The impact of DBP on the environment and organisms is further highlighted by its effects on the sex differentiation process in fish, where it has been shown to cause feminization and delayed testicular development .

Aplicaciones Científicas De Investigación

Monitoreo Ambiental

Ftalato de di-n-butilo-d4: se utiliza ampliamente como un estándar analítico en el monitoreo ambiental. Ayuda en la cuantificación precisa de los ésteres de ftalato en diversas muestras ambientales a través de técnicas como la cromatografía de gases acoplada a espectrometría de masas (GC/MS) . Esta aplicación es crucial para evaluar los niveles de contaminación y estudiar el destino ambiental de los ftalatos.

Análisis de Suelo

El compuesto sirve como una solución estándar para la determinación de ésteres de ácido ftálico en el suelo . Esto es particularmente importante para los estudios de salud ambiental, ya que permite a los investigadores medir la concentración de ftalatos, que se sabe que son posibles disruptores endocrinos.

Mecanismo De Acción

Target of Action

Di-n-butyl phthalate-d4, also known as Dibutyl phthalate-3,4,5,6-d4, primarily targets the steroid hormone biosynthesis in human cells . It has been linked with reduced testosterone levels and adverse reproductive health outcomes in men .

Mode of Action

The compound interacts with its targets by impairing the steroid hormone biosynthesis . It induces a dose-dependent decrease of CYP11A1 and HSD3β2 levels, key steroidogenic proteins . Both Di-n-butyl phthalate-d4 and its metabolite, mono-n-butyl phthalate (MBP), lead to a dose-related decrease in HSD17β3, the enzyme which catalyzes the final step in the testosterone biosynthesis pathway .

Biochemical Pathways

Di-n-butyl phthalate-d4 affects the steroidogenesis pathway . It impairs the early steps of this pathway differently, depending on whether it’s the parent compound or its metabolite MBP . Furthermore, phthalic acid, a product of the hydrolysis of Di-n-butyl phthalate-d4, is converted to benzoate by decarboxylation, which enters into two different pathways: the protocatechuic acid pathway and the catechol pathway .

Result of Action

The action of Di-n-butyl phthalate-d4 results in decreased levels of testosterone, androstenedione, corticosterone, and progesterone . It also induces oxidative stress in cells . These effects confirm the anti-androgenic effects of Di-n-butyl phthalate-d4 and its metabolite MBP .

Action Environment

Di-n-butyl phthalate-d4 is released to air as a vapor and can react with other chemicals in the air . It can also attach to particles in the air and eventually settle to the land and water . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Di-n-butyl phthalate-d4 should be handled with care. Avoid discharge into drains, water courses or onto the ground . Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid inhalation of vapors and spray mists. Avoid contact with eyes, skin, and clothing .

Direcciones Futuras

There is a global tendency towards increasing the incidence of neurodevelopmental disorders, such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) in children . Neurodevelopmental disorders have multifactorial etiology in which lots of chemicals could increase their incidence, such as phthalates . It is essential to address the problem of an increase in fertility disorders. Characteristics of the mechanisms of phthalates’ effects are essential to solve this growing problem .

Análisis Bioquímico

Biochemical Properties

Di-n-butyl phthalate-d4 plays a significant role in biochemical reactions. It has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with enzymes involved in the degradation of phthalates in certain bacterial species . These interactions can influence the activity of these enzymes and subsequently affect the metabolic pathways they are involved in .

Cellular Effects

Di-n-butyl phthalate-d4 can have profound effects on various types of cells and cellular processes . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to Di-n-butyl phthalate-d4 can lead to changes in the expression of genes involved in hormone signaling pathways, which can subsequently affect cellular functions .

Molecular Mechanism

The molecular mechanism of action of Di-n-butyl phthalate-d4 involves its interactions with various biomolecules within the cell . It can bind to certain proteins, leading to enzyme inhibition or activation, and can also cause changes in gene expression . These interactions at the molecular level can lead to the observed effects on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di-n-butyl phthalate-d4 can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, studies have shown that the effects of Di-n-butyl phthalate-d4 on gene expression can persist even after the removal of the compound from the experimental system .

Dosage Effects in Animal Models

The effects of Di-n-butyl phthalate-d4 can vary with different dosages in animal models . Studies have shown that at low doses, Di-n-butyl phthalate-d4 can have subtle effects on hormone signaling pathways, while at high doses, it can lead to more pronounced effects, including potential toxic or adverse effects .

Metabolic Pathways

Di-n-butyl phthalate-d4 is involved in various metabolic pathways . It can interact with enzymes or cofactors involved in these pathways, leading to changes in metabolic flux or metabolite levels . For example, it has been shown to interact with enzymes involved in the degradation of phthalates, affecting the rate at which these compounds are broken down .

Transport and Distribution

Di-n-butyl phthalate-d4 can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation within the cell . For example, studies have shown that Di-n-butyl phthalate-d4 can accumulate in certain tissues in animals, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of Di-n-butyl phthalate-d4 can affect its activity or function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, studies have shown that Di-n-butyl phthalate-d4 can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in steroid hormone synthesis .

Propiedades

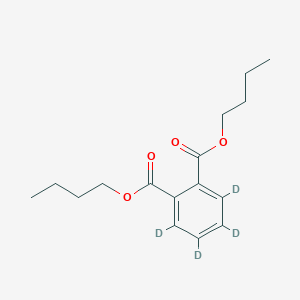

IUPAC Name |

dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRQSBPFJWKBE-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583931 | |

| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93952-11-5 | |

| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Di-n-butyl phthalate-d4 used in analyzing PAEs like di-n-butyl phthalate in complex matrices like food and soil?

A1: Di-n-butyl phthalate-d4 is a deuterated form of di-n-butyl phthalate, meaning it possesses the same chemical structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, allowing it to mimic the analyte (di-n-butyl phthalate) during sample preparation and analysis.

- Compensation for Losses: During extraction and analysis, some analyte loss is inevitable. Di-n-butyl phthalate-d4, added at a known concentration, experiences similar losses. By comparing its recovered amount to the initial amount, analysts can accurately correct for losses and determine the true concentration of di-n-butyl phthalate in the sample [, ].

Q2: How does the use of Di-n-butyl phthalate-d4 contribute to the reliability of the results in the presented research papers?

A: Both studies [, ] aim to develop reliable and sensitive methods for quantifying PAEs, which are known endocrine disruptors, in complex matrices. The use of Di-n-butyl phthalate-d4 as an internal standard directly enhances the reliability of their findings by:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

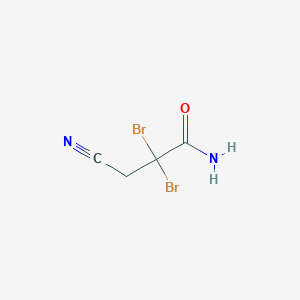

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)